2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid

Catalog No.
S1768539
CAS No.
176039-39-7
M.F
C22H24N2O6
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((...

CAS Number

176039-39-7

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)

InChI Key

AWCFKRJSLGKRNA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

176039-39-7;N-Boc-N'-Fmoc-diaminoaceticacid;[(TERT-BUTOXYCARBONYL)AMINO]({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO})ACETICACID;AC1MBSPX;15513_ALDRICH;SCHEMBL5058092;CHEMBL1393917;15513_FLUKA;MolPort-003-725-372;4392AH;AKOS022181206;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]aceticAcid;NCGC00165994-01;AK-60128;AM002598;AM018323;KB-63339;PL053648;(RS)-2-(BOC-AMINO)-2-(FMOC-AMINO)aceticacid;(RS)-2-(BOC-AMINO)-2-(FMOC-AMINO)-ACETICACID;3B3-065400;N-Boc-Ninvertedexclamationmarka-Fmoc-diaminoaceticacid;2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)aceticacid;2-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}aceticacid;N-(tert-Butoxycarbonyl)-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]glycine

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Currently, there is limited publicly available information regarding the specific scientific research applications of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid.

This molecule does contain two functional groups commonly used in organic synthesis and peptide chemistry:

  • Fluorenylmethoxycarbonyl (Fmoc) protecting group: This group is widely employed in solid-phase peptide synthesis (SPPS) to temporarily protect the N-terminus (amino group) of peptides during chain elongation.
  • tert-Butoxycarbonyl (Boc) protecting group: Similar to Fmoc, this group also serves as a protecting group for amines in organic synthesis.

This compound is a derivative of acetic acid containing two protected amino groups. The first amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis due to its stability and ease of removal under mild basic conditions []. The second amino group is protected by a tert-butoxycarbonyl (Boc) group, another popular protecting group in peptide synthesis due to its acid stability and ease of removal under acidic conditions [].


Molecular Structure Analysis

The key feature of this molecule is the presence of two protected amine groups. The central carbon atom holds both amino groups, while the acetic acid functionality is attached to the same carbon. The Fmoc group is linked to the nitrogen atom of the first amine group via a methyleneoxycarbonyl linker. The Boc group is linked to the nitrogen atom of the second amine group via a tert-butylcarbonyl linker.


Chemical Reactions Analysis

This specific compound is likely an intermediate in the synthesis of a larger molecule, particularly a peptide. The presence of both Fmoc and Boc protecting groups suggests a multistep synthesis where each amine group can be deprotected and functionalized independently.

  • Peptide Chain Elongation: The Fmoc group can be selectively removed under mild basic conditions, allowing the first amino group to react with another Fmoc-protected amino acid to form a peptide bond.
  • Deprotection and Coupling: This process can be repeated to assemble the desired peptide sequence. Finally, the Boc group on the terminal amino group can be removed under acidic conditions to reveal the free amine group of the final peptide product.

Specific reaction conditions and the choice of amino acid building blocks will depend on the target peptide sequence.


Physical And Chemical Properties Analysis

  • Solid State: Likely a white or off-white crystalline solid at room temperature due to the presence of aromatic rings and bulky protecting groups.
  • Solubility: Moderately soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile due to the hydrophobic nature of the protecting groups. Poorly soluble in water due to the lack of charged groups.
  • Melting Point: Expected to be relatively high (above 100°C) due to the presence of multiple hydrogen bond donors and acceptors.
  • Stability: Stable under acidic and basic conditions used for Fmoc and Boc group removal, respectively.

This compound itself is not likely to have a specific mechanism of action. It serves as a protected building block for peptide synthesis. The final peptide product, depending on its sequence, could have various biological activities.

  • Wear gloves, eye protection, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to institutional guidelines.

XLogP3

3.5

Dates

Modify: 2023-08-15

Explore Compound Types